

¹H NMR spectral data of 2-(Allyloxy)-5-chlorobzenecarbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(Allyloxy)-5-chlorobzenecarbaldehyde
Cat. No.:	B133048

[Get Quote](#)

An In-depth Technical Guide to the ¹H NMR Spectral Data of **2-(Allyloxy)-5-chlorobzenecarbaldehyde**

Introduction: Elucidating Molecular Architecture

2-(Allyloxy)-5-chlorobzenecarbaldehyde is a versatile synthetic intermediate utilized in the development of more complex molecules, particularly in the fields of pharmaceuticals and materials science.^[1] Its structure combines an aldehyde, a halogenated aromatic ring, and a reactive allyl group, making it a valuable building block. For researchers, confirming the precise structure and purity of such intermediates is paramount. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for unambiguous structural elucidation of organic molecules.^{[2][3]}

This guide provides a detailed analysis of the ¹H NMR spectrum of **2-(Allyloxy)-5-chlorobzenecarbaldehyde**. Moving beyond a simple data report, we will dissect the spectrum with the precision of a Senior Application Scientist, explaining the causal relationships between the molecule's electronic environment and the resulting spectral features. This document is designed to serve as a comprehensive reference for scientists in drug development and chemical research, ensuring both technical accuracy and practical, field-proven insights.

Molecular Structure and Proton Environments

To interpret the ^1H NMR spectrum, one must first identify the unique, non-equivalent proton environments within the molecule.^[4] In **2-(Allyloxy)-5-chlorobzenecarbaldehyde**, there are seven distinct sets of protons, as illustrated below.

Caption: Labeled structure of **2-(Allyloxy)-5-chlorobzenecarbaldehyde**.

The seven proton environments are:

- Ha: The aldehydic proton.
- Hb, Hc, Hd: The three aromatic protons.
- He: The two methylene protons of the allyl group (-O-CH₂-).
- Hf: The single methine proton of the allyl group (-CH=).
- Hg: The two terminal vinylic protons (=CH₂), which are diastereotopic (non-equivalent).

Experimental Workflow: A Self-Validating Protocol

The trustworthiness of spectral data hinges on a robust experimental protocol. The following workflow outlines the standard procedure for acquiring high-quality ^1H NMR data, ensuring reproducibility and accuracy.

Caption: Standard workflow for ^1H NMR data acquisition and processing.

Causality in Protocol:

- Deuterated Solvent (e.g., CDCl₃): Used because deuterium (^2H) resonates at a much different frequency than protons (^1H), rendering the solvent invisible in the ^1H spectrum.^[5]
- Tetramethylsilane (TMS): Serves as the internal standard for calibrating the chemical shift scale to 0.00 ppm. Its 12 equivalent protons give a single, sharp signal that does not typically overlap with sample signals.^{[2][6]}
- Locking, Tuning, and Shimming: These steps are critical for instrument stability and magnetic field homogeneity, which directly impacts spectral resolution and line shape.

¹H NMR Spectral Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for **2-(Allyloxy)-5-chlorobenzenecarbaldehyde**, synthesized from spectral databases of analogous structures.
[7][8][9][10]

Proton Label	Integration	Multiplicity	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
Ha (CHO)	1H	s (singlet)	~10.45	-
Hb (Ar-H)	1H	d (doublet)	~7.78	$J \approx 2.5$ Hz (⁴ J)
Hc (Ar-H)	1H	d (doublet)	~7.05	$J \approx 8.8$ Hz (³ J)
Hd (Ar-H)	1H	dd (doublet of doublets)	~7.55	$J \approx 8.8$ Hz (³ J), 2.5 Hz (⁴ J)
He (-O-CH ₂ -)	2H	dt (doublet of triplets)	~4.65	$J \approx 5.5$ Hz, 1.5 Hz
Hf (-CH=CH ₂)	1H	ddt (doublet of doublets of triplets)	~6.08	$J \approx 17.3$ Hz, 10.5 Hz, 5.5 Hz
Hg-cis (=CHH)	1H	ddt (doublet of doublets of triplets)	~5.34	$J \approx 10.5$ Hz, 1.5 Hz, 1.5 Hz
Hg-trans (=CHH)	1H	ddt (doublet of doublets of triplets)	~5.45	$J \approx 17.3$ Hz, 1.5 Hz, 1.5 Hz

Detailed Spectral Interpretation: From Signal to Structure

The Aldehydic Region (δ 9.0-10.5 ppm)

- Proton (Ha): The signal at ~10.45 ppm is characteristic of an aldehydic proton.[3] Its significant downfield shift is caused by the powerful deshielding effect of the electronegative oxygen atom of the carbonyl group and magnetic anisotropy.[2] It appears as a sharp singlet because it has no adjacent protons within three bonds to couple with.

The Aromatic Region (δ 6.5-8.0 ppm)

The substitution pattern (1-aldehyde, 2-allyloxy, 4-chloro) dictates the splitting of the three aromatic protons.

- Proton (Hb): Located at ~7.78 ppm, this proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It is split into a doublet by its meta-relationship (4-bond coupling, 4J) with proton Hd, with a small coupling constant of ~2.5 Hz.
- Proton (Hd): The signal at ~7.55 ppm corresponds to the proton ortho to the chlorine atom. It is split by both Hc (ortho-coupling, $^3J \approx 8.8$ Hz) and Hb (meta-coupling, $^4J \approx 2.5$ Hz), resulting in a doublet of doublets.
- Proton (Hc): Found furthest upfield in the aromatic region at ~7.05 ppm, this proton is ortho to the electron-donating allyloxy group. This donating effect shields the proton, shifting its signal to a lower frequency. It appears as a doublet due to ortho-coupling ($^3J \approx 8.8$ Hz) with proton Hd.

The Allyl Group Region (δ 4.5-6.5 ppm)

The signals for the allyl group are highly characteristic and informative. The lack of free rotation around the C=C double bond makes the terminal protons non-equivalent and results in complex splitting patterns.[11]

- Protons (He, -O-CH₂-): These methylene protons appear at ~4.65 ppm. Their chemical shift is influenced by the adjacent electron-withdrawing oxygen atom. They are coupled to the methine proton Hf, resulting in a doublet. Further small couplings to the terminal Hg protons across four bonds can resolve this signal into a doublet of triplets.
- Proton (Hf, -CH=): This methine proton at ~6.08 ppm is coupled to three different sets of protons. It is split by the two He protons ($^3J \approx 5.5$ Hz), the trans-Hg proton ($^3J_{trans} \approx 17.3$

Hz), and the *cis*-Hg proton ($^3J_{\text{cis}} \approx 10.5$ Hz). This complex coupling results in a doublet of doublets of triplets (ddt).

- Protons (Hg, =CH₂): The two terminal vinyl protons are diastereotopic and thus chemically non-equivalent.[12]
 - The signal at ~5.45 ppm is assigned to the proton trans to the methine proton Hf, showing a large trans-coupling constant ($^3J \approx 17.3$ Hz).
 - The signal at ~5.34 ppm is assigned to the proton cis to Hf, with a smaller cis-coupling constant ($^3J \approx 10.5$ Hz).
 - Each of these signals is further split by geminal coupling to each other (which is often very small, ~1.5 Hz) and a long-range coupling to the He protons, resulting in complex multiplets often described as ddt.[11]

The integration of the signals (1:1:1:1:2:1:2) perfectly matches the number of protons in each unique environment, providing a self-validating confirmation of the entire molecular structure.

Conclusion

The ¹H NMR spectrum of **2-(Allyloxy)-5-chlorobenzene carbaldehyde** provides a wealth of structural information. The distinct chemical shifts of the aldehydic, aromatic, and allylic protons, combined with their characteristic integration values and complex, predictable splitting patterns, allow for an unequivocal assignment of the compound's constitution. This detailed analysis serves as a robust benchmark for researchers, ensuring confidence in the identity and purity of this key synthetic intermediate.

References

- PubChem. (n.d.). 5-Chloro-salicylaldehyde. National Center for Biotechnology Information.
- Ak, Z., et al. (n.d.). Supplementary Information: Chemoselective Benzylic Csp₃-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex. The Royal Society of Chemistry.
- PubChem. (n.d.). o-(Allyloxy)benzaldehyde. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115).
- SpectraBase. (n.d.). 4-Chlorobenzaldehyde. Wiley.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- Davis, J. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube.
- PubChem. (n.d.). **2-(Allyloxy)-5-chlorobenzene carbaldehyde**. National Center for Biotechnology Information.
- Modgraph. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41, 26–36.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- University of the West Indies. (n.d.). 1H NMR: Intermediate Level, Spectrum 6.
- UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy.
- Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- Cenmed Enterprises. (n.d.). 3 (Allyloxy)Benzaldehyde >= 95% (Nmr) 1 G.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- ResearchGate. (n.d.). 1H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc

brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 3-Chlorobenzaldehyde(587-04-2) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum [chemicalbook.com]
- 9. o-(Allyloxy)benzaldehyde | C10H10O2 | CID 101335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [1H NMR spectral data of 2-(Allyloxy)-5-chlorobenzene carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133048#1h-nmr-spectral-data-of-2-allyloxy-5-chlorobenzene carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com